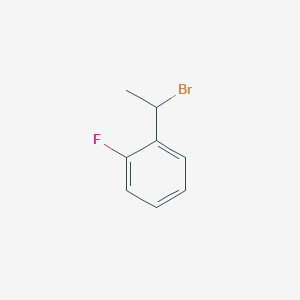

1-(1-Bromoethyl)-2-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-bromoethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBHHNJUTAAMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50576760 | |

| Record name | 1-(1-Bromoethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405931-46-6 | |

| Record name | 1-(1-Bromoethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50576760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(1-Bromoethyl)-2-fluorobenzene

CAS Number: 405931-46-6

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-fluorobenzene, a halogenated aromatic compound with applications in scientific research, particularly in the field of proteomics. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

Table 1: Physicochemical Data for this compound and a Related Compound

| Property | This compound | 1-Bromo-2-fluorobenzene (for comparison) |

| CAS Number | 405931-46-6[1] | 1072-85-1[3][4] |

| Molecular Formula | C₈H₈BrF[1] | C₆H₄BrF[3][4] |

| Molecular Weight | 203.05 g/mol [1] | 175.00 g/mol [3][4] |

| Appearance | Not specified | Clear, colorless liquid[2] |

| Boiling Point | Not available | 155 °C[2] |

| Solubility in Water | Not specified | Insoluble[2] |

| Purity | ≥95% (as commercially available)[1] | 99% (as commercially available)[4] |

Synthesis and Reactivity

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available in the searched literature. However, its synthesis can be logically inferred from standard organic chemistry reactions. A plausible synthetic route would involve the bromination of 1-ethyl-2-fluorobenzene at the benzylic position. This can be typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a suitable solvent like carbon tetrachloride, under UV irradiation.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the presence of the bromoethyl group on the fluorinated benzene ring. The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible, depending on the nucleophile and reaction conditions).[5] The stability of the benzylic carbocation intermediate would favor SN1 pathways.[6] The aromatic ring can undergo electrophilic substitution, although the fluorine atom (an ortho-, para-director) and the bromoethyl group will influence the position of substitution.

Experimental Protocols

As specific experimental protocols for this compound are not widely published, the following are generalized protocols for reactions that this compound would likely undergo.

General Protocol for Nucleophilic Substitution

This protocol describes a general procedure for reacting this compound with a generic nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium cyanide, sodium azide, an alcohol, or an amine)

-

Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired reaction.

-

Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding water or an appropriate aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

Reaction Workflow for Nucleophilic Substitution:

Caption: General workflow for a nucleophilic substitution reaction.

Applications in Proteomics

This compound is described as a brominated fluorobenzene compound for proteomics research.[1] While specific protocols are not detailed in the available literature, its structure suggests utility as a chemical probe for protein alkylation, particularly targeting nucleophilic amino acid residues like cysteine. The bromoethyl group can act as a reactive handle to covalently label proteins.

Potential Application Workflow in Proteomics:

Caption: Potential workflow for protein labeling in proteomics.

Spectral Data

Detailed, publicly available spectral data (NMR, IR, MS) specifically for this compound is limited. However, characteristic spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methine proton (CH-Br) coupled to the methyl protons, and a doublet for the methyl group (CH₃). The aromatic protons would appear as a complex multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR would show distinct signals for the two aliphatic carbons and the eight aromatic carbons. The carbon attached to bromine would be shifted downfield.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and subsequent rearrangements of the resulting carbocation.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a C-Br stretching vibration.

Safety Information

While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds. The related compound, 1-bromo-2-fluorobenzene, is a flammable liquid and vapor, and may cause skin and eye irritation.[3] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

References

- 1. scbt.com [scbt.com]

- 2. 1-Bromo-2-fluorobenzene(1072-85-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-fluorobenzene 99 1072-85-1 [sigmaaldrich.com]

- 5. brainly.com [brainly.com]

- 6. Solved Write the mechanism for the SN1 reaction | Chegg.com [chegg.com]

In-Depth Technical Guide: 1-(1-Bromoethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-fluorobenzene, a versatile halogenated compound with significant potential in proteomics research and as a building block in synthetic chemistry. This document details its physicochemical properties, outlines a probable synthetic route with experimental protocols, and explores its application as a chemical probe in proteomics.

Core Compound Data

Quantitative data for this compound is summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 203.05 g/mol | [1][2] |

| Molecular Formula | C₈H₈BrF | [1][2] |

| CAS Number | 405931-46-6 | [1][2] |

| Appearance | White powder | N/A |

| Purity | ≥95% | [2] |

Synthesis Protocol

Step 1: Synthesis of 1-(1-Ethyl)-2-fluorobenzene

A potential precursor, 1-ethyl-2-fluorobenzene, can be synthesized from 1-bromo-2-fluorobenzene via methods such as Kumada or Suzuki coupling with an ethylating agent. However, a more direct approach would be the Friedel-Crafts acylation of fluorobenzene followed by reduction.

Step 2: Free-Radical Bromination of 1-Ethyl-2-fluorobenzene

The target compound, this compound, can be synthesized from 1-ethyl-2-fluorobenzene via a free-radical bromination reaction at the benzylic position. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, under reflux or photochemical initiation.[3][4][5][6]

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-2-fluorobenzene (1 equivalent) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain this compound.

Application in Proteomics Research

This compound is described as a compound for proteomics research.[2] Its chemical structure, featuring a reactive bromoethyl group, suggests its utility as a chemical probe in activity-based protein profiling (ABPP).[7][8][9] ABPP is a powerful strategy to identify and characterize active enzymes within complex biological systems.

The underlying principle of its application in proteomics likely involves the covalent modification of nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes by the electrophilic 1-bromoethyl group. This irreversible binding event allows for the "tagging" of active enzymes.

Below is a diagram illustrating a generalized workflow for the use of this compound as a chemical probe in proteomics.

In this proposed workflow, this compound (the probe) is incubated with a complex biological sample. The probe covalently binds to its target proteins. If the probe were modified to include an affinity tag (e.g., biotin), the labeled proteins could be enriched. The proteins are then digested into peptides and analyzed by mass spectrometry to identify the specific proteins that were targeted by the probe.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the searched results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR:

-

A doublet of quartets for the methine proton (-CH(Br)-) due to coupling with the adjacent methyl protons and the fluorine on the aromatic ring.

-

A doublet for the methyl protons (-CH₃) due to coupling with the methine proton.

-

A complex multiplet pattern for the aromatic protons.

¹³C NMR:

-

A signal for the methyl carbon.

-

A signal for the methine carbon, which will be shifted downfield due to the attached bromine.

-

Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine and the bromoethyl substituents.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Fragmentation would likely involve the loss of a bromine radical (Br•) and the ethyl group.

Infrared (IR) Spectroscopy:

-

Characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups.

-

A C-F stretching vibration.

-

A C-Br stretching vibration.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development. Further experimental validation of the proposed synthetic route and detailed mechanistic studies of its application in proteomics are warranted to fully elucidate its potential.

References

- 1. This compound | 405931-46-6 | FRA93146 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. med.stanford.edu [med.stanford.edu]

- 8. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Activity-based probes for the proteomic profiling of metalloproteases. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physical Properties of 1-(1-Bromoethyl)-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(1-Bromoethyl)-2-fluorobenzene, with the molecular formula C8H8BrF, is a halogenated aromatic compound.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the halogen substituents. The presence of both bromine and fluorine on the benzene ring, along with an ethyl bromide side chain, suggests potential for diverse chemical transformations and biological activities. An understanding of its physical properties is fundamental for its application in synthesis, purification, formulation, and pharmacokinetic studies.

This document serves as a centralized resource for the physical property data of this compound. Where specific experimental values are not available, this guide endeavors to provide reasonable estimations based on the properties of analogous compounds and established chemical theories.

Core Physical Properties

The physical properties of a compound are dictated by its molecular structure, including molecular weight, polarity, and intermolecular forces. For this compound, the key known physical data is summarized below.

Quantitative Data Summary

A structured summary of the available quantitative physical data for this compound and related compounds is presented in Table 1. It is important to note the absence of experimentally determined boiling point, density, and refractive index for the target compound in readily accessible literature.

| Property | This compound | 1-(2-Bromoethyl)-4-fluorobenzene (Isomer) | 1-Bromo-2-fluorobenzene (Related Compound) |

| CAS Number | 405931-46-6[1][4] | 332-42-3[5] | 1072-85-1[6][7] |

| Molecular Formula | C8H8BrF[1][2][3][4] | C8H8BrF[5] | C6H4BrF[8] |

| Molecular Weight | 203.05 g/mol [1][2][3][4] | 203.05 g/mol [5] | 175.00 g/mol [8] |

| Boiling Point | Data not available | 100-104 °C at 15 mm Hg[5] | 155-157 °C at 760 mm Hg[6] |

| Density | Data not available | 1.4498 g/mL at 25 °C[5] | 1.60 g/mL at 25 °C[6] |

| Refractive Index (n20/D) | Data not available | 1.534[5] | 1.534[7] |

Note: The data for isomeric and related compounds are provided for comparative purposes and to offer an estimated range for the properties of this compound.

Theoretical Context and Predicted Properties

The physical properties of haloalkanes and haloarenes are influenced by the nature of the halogen atom, the carbon skeleton, and isomerism. Generally, halogenated hydrocarbons exhibit higher boiling points than their parent alkanes due to increased molecular weight and stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[9][10]

-

Boiling Point: The boiling point of haloalkanes increases with the increasing atomic mass of the halogen (F < Cl < Br < I).[9] For isomeric haloalkanes, branching typically leads to a decrease in boiling point due to a smaller surface area for intermolecular interactions.[11] Based on the boiling point of its isomer, 1-(2-bromoethyl)-4-fluorobenzene, it is reasonable to predict that this compound would have a similar boiling point, likely in the range of 200-220 °C at atmospheric pressure.

-

Density: The density of haloalkanes also increases with the atomic mass of the halogen. Bromoalkanes are generally denser than water.[11]

-

Solubility: Haloalkanes are typically insoluble in water but soluble in organic solvents.[10]

Experimental Protocols for Physical Property Determination

The following are detailed, generalized methodologies for the experimental determination of the core physical properties of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: A small volume (e.g., 5-10 mL) of the purified this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Temperature Reading: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This constant temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a small glass flask with a precise volume) is used.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of Pycnometer with Water: The pycnometer is filled with distilled water of a known temperature, and its mass is measured. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. Its mass is measured again.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

Methodology: Abbe Refractometer

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow and Diagrams

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Characterization.

Relationship between Molecular Structure and Physical Properties

The physical properties of a molecule are intrinsically linked to its structural features. The following diagram illustrates this logical relationship.

Caption: Structure-Property Relationships.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While key identifiers such as molecular weight and formula are well-established, specific experimental data for properties like boiling point, density, and refractive index are currently lacking in the public domain. By providing data for related compounds and outlining standard experimental protocols, this document offers a valuable resource for researchers. The presented workflows provide a logical framework for the characterization of this and other novel chemical entities, underscoring the foundational importance of understanding physical properties in the broader context of chemical and pharmaceutical research. Further experimental investigation is warranted to definitively establish the physical constants of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 405931-46-6 | FRA93146 [biosynth.com]

- 3. This compound | CAS: 405931-46-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scbt.com [scbt.com]

- 5. 1-(2-BROMOETHYL)-4-FLUOROBENZENE | 332-42-3 [chemicalbook.com]

- 6. fluoryx.com [fluoryx.com]

- 7. 1-bromo-2-fluorobenzene [stenutz.eu]

- 8. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 11. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

Spectroscopic Analysis of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(1-Bromoethyl)-2-fluorobenzene (CAS No. 405931-46-6) is a halogenated aromatic compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] Its structure suggests potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Spectroscopic analysis is crucial for the verification of its chemical structure and purity. This guide provides an in-depth, albeit predictive, overview of its expected spectroscopic signature.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following sections present predicted data based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. The predicted ¹H and ¹³C NMR chemical shifts for this compound are extrapolated from the known data of 1-Bromo-2-fluorobenzene and (1-Bromoethyl)benzene.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| CH-Br | 5.2 - 5.4 | Quartet (q) | ~7 | The methine proton is deshielded by the adjacent bromine and the aromatic ring. |

| CH₃ | 1.9 - 2.1 | Doublet (d) | ~7 | The methyl protons are coupled to the methine proton. |

| Aromatic H | 7.0 - 7.6 | Multiplet (m) | Various | Complex splitting patterns are expected due to coupling with each other and with the fluorine atom. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-F | 158 - 162 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will show a large one-bond coupling constant. |

| C-Br | 120 - 125 | |

| C-(CHBrCH₃) | 138 - 142 | |

| Aromatic CH | 115 - 135 | Chemical shifts and C-F coupling constants will vary depending on the position relative to the substituents. |

| CH-Br | 45 - 50 | |

| CH₃ | 24 - 28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic frequencies for substituted benzenes and alkyl halides.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring. |

| 2990 - 2850 | C-H stretch (aliphatic) | Corresponding to the ethyl group. |

| 1600 - 1450 | C=C stretch (aromatic) | Benzene ring skeletal vibrations. |

| 1280 - 1200 | C-F stretch | Strong absorption band typical for aryl fluorides. |

| 700 - 550 | C-Br stretch | Characteristic of alkyl bromides. |

| 850 - 750 | C-H bend (out-of-plane) | Indicative of the substitution pattern on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 202/204 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |

| 123 | [M - Br]⁺ | Loss of a bromine atom. |

| 109 | [C₇H₆F]⁺ | Further fragmentation of the aromatic portion. |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

A dilute solution of the compound in a volatile solvent, such as methanol or dichloromethane, would be introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) would be a common method for generating ions, and the resulting mass-to-charge ratios would be detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, a robust predictive analysis is possible through the examination of structurally similar compounds. The expected NMR, IR, and MS data presented in this guide provide a valuable reference for researchers working with this compound, aiding in its identification and characterization. The outlined experimental protocols and logical workflow further serve as a practical resource for the spectroscopic analysis of this and other novel chemical entities. It is recommended that experimental data be acquired and published to confirm these predictions and contribute to the broader scientific knowledge base.

References

Synthesis of 1-(1-Bromoethyl)-2-fluorobenzene from 1-fluoro-2-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 1-(1-bromoethyl)-2-fluorobenzene from 1-fluoro-2-ethylbenzene. The core of this process lies in the selective benzylic bromination, a crucial transformation in synthetic organic chemistry for the introduction of a bromine atom at a position activated by an adjacent aromatic ring. This document outlines the prevailing reaction mechanism, a detailed experimental protocol, and the expected analytical data for the target compound.

Reaction Overview and Mechanism

The synthesis of this compound is achieved through a free-radical halogenation of the benzylic position of 1-fluoro-2-ethylbenzene. This reaction is highly regioselective due to the enhanced stability of the benzylic radical intermediate, which is stabilized by resonance with the adjacent benzene ring.

The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). NBS serves as a source of bromine radicals (Br•) in a controlled manner, which is crucial to prevent undesirable side reactions such as electrophilic aromatic substitution on the electron-rich fluorobenzene ring. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (e.g., UV light).

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals. These radicals then react with NBS to produce a bromine radical.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 1-fluoro-2-ethylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS (or Br2 generated in situ from NBS and HBr) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocol

This protocol is a representative procedure for the benzylic bromination of 1-fluoro-2-ethylbenzene using N-bromosuccinimide and a radical initiator.

Materials:

-

1-fluoro-2-ethylbenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Anhydrous carbon tetrachloride (CCl₄) or a suitable alternative solvent such as 1,2-dichloroethane or (trifluoromethyl)benzene

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

To a solution of 1-fluoro-2-ethylbenzene in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of benzoyl peroxide (or AIBN).

-

Heat the reaction mixture to reflux and maintain it under reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate successively with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-Fluoro-2-ethylbenzene | C₈H₉F | 124.15 | Liquid |

| This compound | C₈H₈BrF | 203.05 | Liquid |

Note: The yield of this reaction is dependent on the specific conditions and scale. Published yields for analogous benzylic brominations are typically in the range of 70-90%.

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: Multiplets in the range of δ 7.0-7.5 ppm.

-

Benzylic proton (-CHBr-): A quartet at approximately δ 5.2-5.4 ppm.

-

Methyl protons (-CH₃): A doublet at approximately δ 2.0-2.2 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic carbons: Multiple signals in the range of δ 115-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Benzylic carbon (-CHBr-): A signal at approximately δ 45-55 ppm.

-

Methyl carbon (-CH₃): A signal at approximately δ 20-25 ppm.

-

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Signaling Pathway (Mechanism)

The diagram below outlines the key steps in the free-radical chain mechanism for the benzylic bromination.

Caption: Free-radical mechanism for benzylic bromination.

A Technical Guide to 1-(1-Bromoethyl)-2-fluorobenzene: Synthesis, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-2-fluorobenzene, a halogenated aromatic compound with emerging applications in scientific research, particularly in the field of proteomics. This document details its chemical and physical properties, outlines a probable synthetic route, and explores its reactivity and potential applications as a research chemical. The information is intended to support researchers and professionals in drug development and other scientific disciplines in understanding and utilizing this compound.

Introduction

This compound (CAS No. 405931-46-6) is a substituted aromatic hydrocarbon featuring both a bromine and a fluorine atom. The presence of these two different halogens, along with a reactive benzylic bromide, imparts unique chemical properties that make it a valuable building block in organic synthesis and a potential tool in chemical biology. This guide will delve into the technical details of this compound, providing a foundational understanding for its use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 405931-46-6 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Purity | ≥95% | [1] |

| Appearance | Not specified (likely a liquid) | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis and Manufacturing

A probable two-step synthesis is outlined below:

Step 1: Friedel-Crafts Acylation of Fluorobenzene Fluorobenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 1-(2-fluorophenyl)ethan-1-one.

Step 2: Reduction of the Ketone The resulting ketone is then reduced to the corresponding alcohol, 1-(2-fluorophenyl)ethan-1-ol, using a reducing agent like sodium borohydride (NaBH₄).

Step 3: Conversion of the Alcohol to the Bromide Finally, the benzylic alcohol can be converted to this compound using a brominating agent such as phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) under radical initiation conditions.

Figure 1. A proposed synthetic pathway for this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. Benzylic bromides are known to be reactive electrophiles that can participate in a variety of nucleophilic substitution reactions.

The fluorine atom on the aromatic ring is an electron-withdrawing group, which can influence the reactivity of the benzylic position. The C-Br bond is susceptible to cleavage, allowing for the substitution of the bromine atom by a wide range of nucleophiles. This makes the compound a useful intermediate for introducing the 1-(2-fluorophenyl)ethyl moiety into larger molecules.

Figure 2. General nucleophilic substitution reaction of this compound.

Applications in Research

Proteomics Research

Several suppliers indicate that this compound is used for proteomics research.[1] While specific published applications of this compound are not widely available, its chemical structure suggests a potential role as a chemical probe or labeling reagent. The reactive benzylic bromide can covalently modify nucleophilic residues on proteins, such as cysteine or histidine.

The incorporation of a fluorine atom provides a unique spectroscopic handle. ¹⁹F NMR is a powerful technique for studying protein structure and dynamics, and the presence of a fluorine atom in a protein label allows for such investigations. The concept of "fluorous proteomics" involves the use of fluorinated tags to facilitate the separation and enrichment of labeled proteins or peptides.[2][3]

Drug Development and Medicinal Chemistry

Fluorinated organic molecules are of significant interest in drug discovery. The introduction of fluorine can modulate a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its ability to undergo nucleophilic substitution allows for the facile introduction of the fluorinated phenyl ethyl scaffold into a variety of molecular frameworks.

Commercial Availability

This compound is commercially available from a number of chemical suppliers who specialize in research chemicals.

| Supplier | Purity |

| Santa Cruz Biotechnology | ≥95%[1] |

| Biosynth | Information available upon request |

| Sinfoo Biotech | Information available upon request |

| Zhejiang Jiuzhou Chem Co.,Ltd | 99% |

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on its structure as a benzylic bromide, it should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Benzylic halides are often lachrymatory and can be irritating to the skin, eyes, and respiratory tract.

Conclusion

This compound is a commercially available chemical with potential applications in proteomics research and as a building block in medicinal chemistry. Its unique combination of a reactive benzylic bromide and a fluorinated aromatic ring makes it a subject of interest for further investigation. While detailed experimental protocols and specific applications are not yet widely published, this guide provides a foundational understanding of its properties, synthesis, and potential uses to aid researchers in their work. Further studies are warranted to fully explore the utility of this compound in various scientific disciplines.

References

Safety and Handling of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is based on available data for 1-(1-Bromoethyl)-2-fluorobenzene and structurally related compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. This compound is intended for research use only and is not for diagnostic or therapeutic use.

Introduction

This compound is a halogenated aromatic compound utilized in proteomics research and as a versatile small molecule scaffold in organic synthesis.[1] Its structure, featuring a bromine and a fluorine atom on a benzene ring with an ethyl bromide substituent, suggests potential reactivity and hazards that necessitate careful handling. This guide provides a comprehensive overview of the known and inferred safety information, handling procedures, and emergency protocols for this compound (CAS 405931-46-6).

Hazard Identification and Classification

While a specific, publicly available GHS classification for this compound is not readily found, the hazards can be inferred from its structural components and data on similar halogenated aromatic hydrocarbons. The primary hazards are expected to include flammability, skin and eye irritation, and potential harm if swallowed or inhaled.

Inferred GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 or 4 | H226: Flammable liquid and vapor or H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is inferred based on data for structurally similar compounds like bromobenzene and (1-Bromoethyl)benzene.[2]

Hazard Pictograms (Inferred):

Signal Word (Inferred): Warning

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following table summarizes available information and data for a related compound, 1-Bromo-2-fluorobenzene, for comparison.

| Property | This compound | 1-Bromo-2-fluorobenzene (for comparison) |

| CAS Number | 405931-46-6[1] | 1072-85-1 |

| Molecular Formula | C₈H₈BrF[1] | C₆H₄BrF[3] |

| Molecular Weight | 203.05 g/mol [1] | 175.00 g/mol [3] |

| Purity | ≥95% | Not specified |

| Appearance | Not specified | Not specified |

| Toxicological Data | To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] | May cause liver damage.[3] |

Experimental Protocols and Handling Procedures

Strict adherence to safety protocols is crucial when working with halogenated organic compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Specific Requirements | Rationale |

| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A full-face shield is recommended when there is a risk of splashing. | Protects against splashes and vapors that can cause serious eye damage. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton®). Double gloving may be appropriate. | Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and have an adequate breakthrough time. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended. | Protects skin from exposure to the chemical. |

| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation. |

Safe Handling Workflow

A systematic approach to handling ensures safety from preparation to disposal.

Caption: Generalized workflow for the safe handling of this compound.

Detailed Steps:

-

Preparation:

-

Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical. Pay close attention to hazard statements, precautionary measures, and emergency procedures.

-

Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

-

Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered. All necessary equipment should be placed within the fume hood.

-

-

Handling:

-

Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize spills.

-

Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.

-

-

Cleanup and Disposal:

-

Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

-

Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled container.[5]

-

Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

-

Stability and Reactivity

-

Reactivity: Halogenated aromatic hydrocarbons can be reactive. While specific reactivity data for this compound is unavailable, it is prudent to assume it may be sensitive to heat, light, and incompatible materials.

-

Chemical Stability: Assumed to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. Keep away from direct sunlight.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Caption: First aid measures for exposure to this compound.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

Spill and Leak Procedures

-

Minor Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., sand, vermiculite, or dry earth).

-

Place the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

-

-

Major Spills:

-

Evacuate the laboratory immediately and activate the emergency alarm.

-

Contact your institution's emergency response team.

-

Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a major spill.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8] The storage area should be designated for flammable liquids. Keep away from heat, sparks, and open flames.

-

Disposal: All waste containing this compound and contaminated materials must be treated as hazardous waste. Collect all waste in a clearly labeled, sealed, and appropriate container. Dispose of the waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety by consulting the specific SDS, using appropriate personal protective equipment, working in a well-ventilated area, and having a clear plan for emergency situations.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. benchchem.com [benchchem.com]

Reactivity Profile of 1-(1-Bromoethyl)-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, comprising a reactive benzylic bromide and a fluorinated phenyl ring, make it a versatile building block for the introduction of a 2-fluorophenethyl moiety into a wide range of molecular scaffolds. This document provides a comprehensive overview of the reactivity profile of this compound, including its synthesis, key reactions, and potential applications, with a focus on providing actionable data and experimental insights for laboratory use.

Physicochemical Properties

This compound is a compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol .[1] While detailed experimental data for this specific compound is not extensively published, its properties can be inferred from structurally similar compounds and are summarized below.

| Property | Value | Reference |

| CAS Number | 405931-46-6 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | [2] |

| Purity | Commercially available at ≥95% | [1] |

Synthesis

The synthesis of this compound can be achieved through the bromination of 1-ethyl-2-fluorobenzene. A general protocol for benzylic bromination is provided below.

Experimental Protocol: Radical Bromination of 1-Ethyl-2-fluorobenzene

Materials:

-

1-Ethyl-2-fluorobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-2-fluorobenzene (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Reactivity Profile

The reactivity of this compound is dominated by the benzylic bromide, which is susceptible to a variety of transformations. The fluorine atom on the aromatic ring influences the electronic properties of the molecule and can participate in certain reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the compound highly susceptible to Sₙ1 and Sₙ2 reactions with a wide range of nucleophiles.[3]

-

Sₙ2 Pathway: With strong, unhindered nucleophiles, the reaction proceeds via a concerted Sₙ2 mechanism, leading to inversion of stereochemistry if the starting material is chiral.

-

Sₙ1 Pathway: In the presence of polar, protic solvents and weaker nucleophiles, the reaction can proceed through a benzylic carbocation intermediate via an Sₙ1 mechanism. The fluorine atom at the ortho position can influence the stability of this intermediate.

Common Nucleophiles and Expected Products:

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 1-(1-Azidoethyl)-2-fluorobenzene |

| Cyanide | Sodium Cyanide (NaCN) | 2-(2-Fluorophenyl)propanenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(2-Fluorophenyl)ethanol |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(1-Methoxyethyl)-2-fluorobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(1-(Phenylthio)ethyl)-2-fluorobenzene |

| Amines | Ammonia, primary/secondary amines | N-substituted 1-(2-Fluorophenyl)ethanamine |

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 1-fluoro-2-vinylbenzene.[4] Sterically hindered bases such as potassium tert-butoxide are typically used to favor elimination over substitution.

Grignard Reagent Formation and Benzyne Intermediate

Treatment of this compound with magnesium metal can lead to the formation of a Grignard reagent. However, due to the ortho-fluoro substituent, the Grignard reagent derived from the aromatic C-Br bond of a related compound, 1-bromo-2-fluorobenzene, is known to be unstable and can eliminate fluoride to form a highly reactive benzyne intermediate.[5] This benzyne can then be trapped by various dienophiles, such as furan, in a Diels-Alder reaction.[6] A similar reactivity pattern could be anticipated for a Grignard reagent formed from this compound, although the benzylic bromide is more reactive towards magnesium. Selective Grignard formation at the benzylic position would be expected under controlled conditions.

Experimental Protocol: Generalized Grignard Reaction

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Electrophile (e.g., ketone, aldehyde, CO₂)

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve this compound (1.0 eq) in anhydrous ether and add a small portion to the magnesium turnings.

-

If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the onset of bubbling indicate the initiation of the reaction.

-

Add the remaining solution of the bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent and add the electrophile dissolved in anhydrous ether dropwise.

-

Work up the reaction by quenching with saturated ammonium chloride solution or dilute acid.

-

Extract the product with ether, dry the organic layer, and purify as necessary.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl C-Br bond in 1-bromo-2-fluorobenzene is a suitable handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.[7] While the benzylic bromide is also reactive, selective coupling at the aromatic position can be achieved under specific catalytic conditions. These reactions are powerful tools for forming new carbon-carbon bonds.

Experimental Protocol: Generalized Suzuki Coupling

Materials:

-

This compound (or a related aryl bromide)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

Procedure:

-

In a Schlenk flask, combine the aryl bromide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), and palladium catalyst (0.01-0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent and water.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Key Concepts

Reaction Pathways

Caption: Key reaction pathways of this compound.

Suzuki Coupling Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Applications in Drug Development and Research

This compound is noted for its application in proteomics research.[1] While specific signaling pathways are not detailed in the literature, its reactivity makes it suitable for use as a chemical probe or for the synthesis of more complex molecules for biological evaluation. The fluorinated phenyl group can enhance metabolic stability and binding affinity of drug candidates.[8]

Experimental Workflow: Use as a Chemical Probe in Proteomics

The following workflow illustrates how this compound could be utilized in a chemical proteomics experiment to identify protein targets.

Caption: Workflow for using this compound in chemical proteomics.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related compounds such as 1-bromo-2-fluorobenzene are classified as flammable liquids and may cause skin and eye irritation.[9] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and do not breathe vapors. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.[9]

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. Its ability to undergo nucleophilic substitution, elimination, Grignard formation, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the synthesis of complex organic molecules. Its potential application in the development of chemical probes for proteomics highlights its relevance in modern drug discovery and chemical biology. Researchers utilizing this compound should have a thorough understanding of its reactivity to exploit its synthetic potential fully while adhering to appropriate safety precautions.

References

- 1. 1-Bromo-2-fluorobenzene | C6H4BrF | CID 61259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.405931-46-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

Stability and Storage of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of 1-(1-Bromoethyl)-2-fluorobenzene (CAS Number: 405931-46-6). Due to the limited availability of specific published stability data for this compound, this document outlines a best-practice approach based on its chemical structure, general principles of stability for related compounds, and international regulatory guidelines.

Core Concepts in Chemical Stability

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. Factors influencing stability include temperature, humidity, light, and interaction with other chemical species. For a substituted aromatic compound like this compound, key areas of concern for instability include the potential for hydrolysis of the benzylic bromide, photodegradation, and thermal decomposition.

Forced degradation studies are a critical component of stability assessment, involving the exposure of the compound to stress conditions that are more severe than accelerated stability testing.[1][2] These studies help to identify potential degradation products and pathways, and are essential for developing and validating stability-indicating analytical methods.[2]

Recommended Storage Conditions

Based on supplier recommendations, the following storage conditions are advised to ensure the short-term and long-term integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |

| Light | Amber vial / Protect from light | The aromatic system and carbon-bromine bond may be susceptible to photodegradation. |

| Container | Tightly sealed | Prevents ingress of moisture and oxygen. |

Potential Degradation Pathways

The chemical structure of this compound, featuring a benzylic bromide and a fluorinated aromatic ring, suggests several potential degradation pathways under stress conditions.

-

Hydrolysis: The benzylic carbon-bromine bond is susceptible to nucleophilic substitution by water, which would lead to the formation of 1-(2-fluorophenyl)ethanol and hydrobromic acid. This reaction can be catalyzed by acidic or basic conditions.

-

Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of 2'-fluoroacetophenone.

-

Photodegradation: Exposure to UV or visible light can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates that can lead to a variety of degradation products.[3]

-

Thermal Degradation: At elevated temperatures, elimination of hydrogen bromide could occur, forming 1-fluoro-2-vinylbenzene. Decomposition of the fluorinated aromatic ring can occur under more extreme thermal stress.[4]

Below is a diagram illustrating a potential hydrolytic degradation pathway.

Caption: Plausible hydrolytic degradation pathway.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing of New Active Substances and Products).[5][6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[1][9] It is recommended to aim for 5-20% degradation of the parent compound to ensure that the degradation products are readily detectable without being overly complex.[10]

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C. |

| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. |

| Thermal Degradation | Expose the solid compound to dry heat at a temperature above the recommended accelerated testing temperature (e.g., 80°C). |

| Photostability | Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][11] A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation. |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life and appropriate storage conditions for the compound. The following conditions are based on ICH guidelines for Zone II (Subtropical and Mediterranean).[7]

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of the parent compound and its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable primary technique. A C18 column with a mobile phase gradient of acetonitrile and water would likely provide good separation of the non-polar parent compound from its more polar degradation products.[12][13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used as a complementary technique, particularly for identifying volatile impurities and degradation products.[15][16]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of non-volatile degradation products, LC-MS is a powerful tool.

Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for stability assessment.

Conclusion

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ijsdr.org [ijsdr.org]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. edepot.wur.nl [edepot.wur.nl]

- 15. (1-Bromoethyl)benzene | C8H9Br | CID 11454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

Literature Review of 1-(1-Bromoethyl)-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Bromoethyl)-2-fluorobenzene is a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and materials science. The presence of a reactive benzylic bromide and a fluorine substituent on the aromatic ring offers multiple avenues for molecular elaboration, making it an attractive building block for the introduction of the 2-fluorophenethyl moiety into target structures. This document provides a comprehensive overview of the available information on this compound, including its synthesis, predicted chemical properties, and potential reactivity. Due to the limited specific literature on this compound, this guide leverages data from analogous structures and established reaction mechanisms to provide a predictive yet thorough analysis.

Introduction

Fluorine-containing organic molecules have garnered significant interest in drug discovery and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. This compound, with its combination of a reactive benzylic bromide and a fluorinated phenyl ring, represents a potentially valuable, yet under-documented, synthetic intermediate. This guide aims to consolidate the known information and provide a predictive framework for its use in research and development.

Physicochemical Properties

Quantitative data for this compound is not widely available in peer-reviewed literature. The following table summarizes key properties, with some values being predicted based on the known data for analogous compounds.

| Property | Value | Source |

| CAS Number | 405931-46-6 | [Chemical Supplier Catalogs] |

| Molecular Formula | C₈H₈BrF | [Calculated] |

| Molecular Weight | 203.05 g/mol | [Calculated] |

| Appearance | Predicted to be a colorless to pale yellow liquid | [Analogy to similar compounds] |

| Boiling Point | Not available (Predicted to be >180 °C at atm. pressure) | [Estimation] |

| Purity | Typically >95% | [Chemical Supplier Catalogs] |

Synthesis

The most probable synthetic route to this compound is via the radical bromination of 2-fluoroethylbenzene at the benzylic position.

Proposed Synthetic Pathway: Benzylic Bromination

The selective bromination of the benzylic carbon can be achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under photolytic or thermal conditions.

Diagram: Proposed Synthesis of this compound

Caption: Radical bromination of 2-fluoroethylbenzene.

Detailed Experimental Protocol (General Procedure)

Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroethylbenzene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent) and stirred vigorously. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-